Cas no 150989-58-5 (2,3,4,7-tetrahydro-1H-azepine)

2,3,4,7-Tetrahydro-1H-azepine is a partially saturated azepine derivative, characterized by a seven-membered nitrogen-containing ring with two double bonds. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex nitrogen-containing frameworks. Its strained yet flexible ring structure enables diverse reactivity, making it valuable for pharmaceutical and agrochemical applications. The compound's unsaturated nature allows for selective functionalization, facilitating the development of tailored derivatives. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Researchers leverage its unique electronic and steric properties to explore novel reaction pathways, contributing to advancements in heterocyclic chemistry and drug discovery.
2,3,4,7-tetrahydro-1H-azepine structure
2,3,4,7-tetrahydro-1H-azepine structure
Product Name:2,3,4,7-tetrahydro-1H-azepine
CAS No:150989-58-5
MF:C6H11N
MW:97.1582415103912
CID:5763387
PubChem ID:21893797
Update Time:2025-05-26

2,3,4,7-tetrahydro-1H-azepine Chemical and Physical Properties

Names and Identifiers

    • EN300-1709584
    • AKOS006378727
    • 2,3,4,7-tetrahydro-1h-azepine
    • 150989-58-5
    • 1,5,6,7-tetrahydroazepine
    • 1H-Azepine, 2,3,4,7-tetrahydro-
    • 2,3,4,7-tetrahydro-1H-azepine
    • Inchi: 1S/C6H11N/c1-2-4-6-7-5-3-1/h1,3,7H,2,4-6H2
    • InChI Key: YHCUZRJTNSWYCY-UHFFFAOYSA-N
    • SMILES: N1CC=CCCC1

Computed Properties

  • Exact Mass: 97.089149355g/mol
  • Monoisotopic Mass: 97.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 66.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 0.855±0.06 g/cm3(Predicted)
  • Boiling Point: 142.0±19.0 °C(Predicted)
  • pka: 10.33±0.20(Predicted)

2,3,4,7-tetrahydro-1H-azepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1709584-0.05g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
0.05g
$1417.0 2023-09-20
Enamine
EN300-1709584-0.1g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
0.1g
$1484.0 2023-09-20
Enamine
EN300-1709584-0.25g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
0.25g
$1551.0 2023-09-20
Enamine
EN300-1709584-0.5g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
0.5g
$1619.0 2023-09-20
Enamine
EN300-1709584-1.0g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
1g
$1686.0 2023-06-04
Enamine
EN300-1709584-2.5g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
2.5g
$3304.0 2023-09-20
Enamine
EN300-1709584-5.0g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
5g
$4890.0 2023-06-04
Enamine
EN300-1709584-10.0g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
10g
$7250.0 2023-06-04
Enamine
EN300-1709584-1g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
1g
$1686.0 2023-09-20
Enamine
EN300-1709584-5g
2,3,4,7-tetrahydro-1H-azepine
150989-58-5
5g
$4890.0 2023-09-20

Additional information on 2,3,4,7-tetrahydro-1H-azepine

Introduction to 2,3,4,7-tetrahydro-1H-azepine (CAS No. 150989-58-5)

2,3,4,7-tetrahydro-1H-azepine, identified by its Chemical Abstracts Service (CAS) number 150989-58-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azepine class, characterized by a seven-membered ring containing two nitrogen atoms. The structural configuration of 2,3,4,7-tetrahydro-1H-azepine imparts unique electronic and steric properties, making it a valuable scaffold for the development of bioactive molecules.

The 2,3,4,7-tetrahydro-1H-azepine core structure has been extensively explored for its potential pharmacological applications. Its rigid bicyclic framework provides a stable platform for functionalization, enabling the synthesis of derivatives with tailored biological activities. In recent years, there has been a growing interest in this compound due to its role as a key intermediate in the synthesis of various pharmacologically relevant molecules.

One of the most compelling aspects of 2,3,4,7-tetrahydro-1H-azepine is its versatility in drug design. The presence of nitrogen atoms in the ring system allows for interactions with biological targets such as enzymes and receptors, making it an attractive candidate for developing novel therapeutic agents. Researchers have leveraged this compound to create derivatives with potential applications in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.

Recent studies have highlighted the significance of 2,3,4,7-tetrahydro-1H-azepine in the development of small-molecule inhibitors. For instance, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems involved in mood regulation and cognitive function. The structural features of 150989-58-5 facilitate binding to specific receptors in the brain, offering promising avenues for the treatment of depression and anxiety disorders.

The synthesis of 2,3,4,7-tetrahydro-1H-azepine typically involves multi-step organic reactions that highlight its synthetic utility. Advances in catalytic methods have enabled more efficient and scalable production processes for this compound. These improvements have not only enhanced accessibility but also paved the way for large-scale pharmaceutical applications.

In addition to its pharmaceutical relevance, 150989-58-5 has been studied for its potential in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and supramolecular chemistry. The ability to functionalize the azepine ring allows for the creation of materials with specific optoelectronic characteristics.

The chemical behavior of 2,3,4,7-tetrahydro-1H-azepine is influenced by its heterocyclic nature. The nitrogen atoms contribute to its reactivity and solubility profile, which are critical factors in drug formulation and delivery systems. Understanding these properties is essential for optimizing the therapeutic efficacy of derivatives based on this scaffold.

Current research efforts are focused on expanding the chemical space of 150989-58-5 through innovative synthetic strategies. By incorporating functional groups that enhance bioavailability or target-specific disease pathways, scientists aim to develop next-generation therapeutics with improved outcomes. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process.

The future prospects of 2,3,4,7-tetrahydro-1H-azepine are promising as it continues to be a focal point in medicinal chemistry research. Its structural versatility and well-documented pharmacological properties position it as a cornerstone molecule in drug discovery programs worldwide.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.